
1-tert-Butyl-3,4-dihydroisoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of a tert-butyl-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the isoquinoline ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The tert-butyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carboxylic acid.
Reduction: 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carboxylic acid
- 1-(tert-Butyl)-3,4-dihydroisoquinoline-7-methanol
- tert-Butyl-substituted indoles and quinoxalines
Uniqueness
1-(tert-Butyl)-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde functional group. This combination provides distinct reactivity patterns and potential applications that are not observed in similar compounds. The steric hindrance from the tert-butyl group can influence the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
823236-20-0 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-tert-butyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)13-12-8-10(9-16)4-5-11(12)6-7-15-13/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
GPMMOBKDDVPMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NCCC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


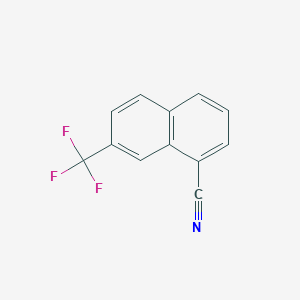
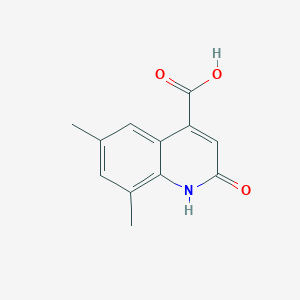
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11886434.png)
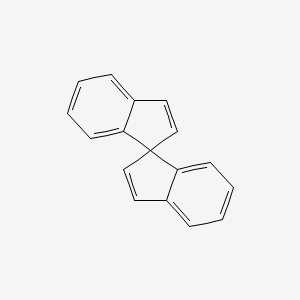

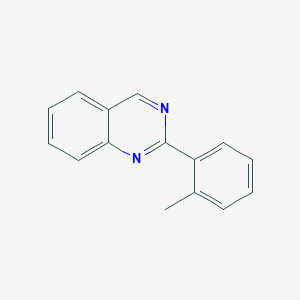
![(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)methanol](/img/structure/B11886456.png)
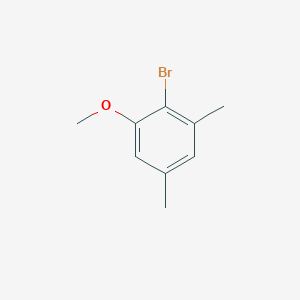

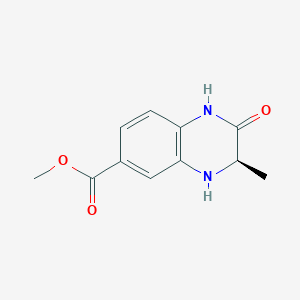
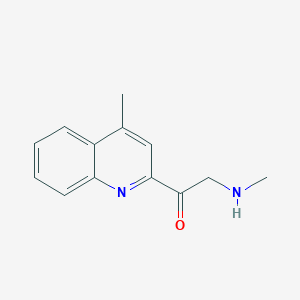
![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)


